molecular formula C3H6N4 B1296724 1-Methyl-1H-1,2,4-triazol-3-amine CAS No. 49607-51-4

1-Methyl-1H-1,2,4-triazol-3-amine

Cat. No.: B1296724
CAS No.: 49607-51-4
M. Wt: 98.11 g/mol
InChI Key: CNSCXLZIKKHZND-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1-Methyl-1H-1,2,4-triazol-3-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to engage in hydrogen bonding and dipole-dipole interactions, which facilitate its binding to biomolecules. For instance, it can interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The compound’s stability against metabolic degradation further enhances its utility in biochemical studies .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes, thereby affecting protein synthesis and cellular responses. Additionally, it may impact metabolic flux, leading to changes in the levels of various metabolites within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. This compound may also interact with transcription factors, influencing gene expression and subsequent protein production. These molecular interactions are crucial for understanding the compound’s role in biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time The compound’s stability and degradation are important factors to considerIn vitro and in vivo studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At higher doses, toxic or adverse effects may be observed, including cellular damage or disruption of normal physiological functions. Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within the cell. The compound’s role in these pathways highlights its potential as a modulator of metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is essential for elucidating the compound’s overall impact on cellular function .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. The localization of the compound is crucial for its activity and function, as it determines the specific biomolecules it interacts with .

Comparison with Similar Compounds

Properties

IUPAC Name

1-methyl-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4/c1-7-2-5-3(4)6-7/h2H,1H3,(H2,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNSCXLZIKKHZND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00340675
Record name 1-Methyl-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49607-51-4
Record name 1-Methyl-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-1,2,4-triazol-3-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the key difference in the synthesis of 3-methoxy-1-methyl-1H-1,2,4-triazol-5-amine and 5-methoxy-1-methyl-1H-1,2,4-triazol-3-amine?

A: The research demonstrates that the regioselectivity of the reaction between methylhydrazine and various dimethyl N-cyanoimidocarbonates determines the final product [, ].

  • 3-Methoxy-1-methyl-1H-1,2,4-triazol-5-amine (4) is synthesized with high yield by reacting dimethyl N-cyanoimidocarbonate (1b) with methylhydrazine [].
  • 5-Methoxy-1-methyl-1H-1,2,4-triazol-3-amine (5) is obtained by reacting dimethyl N-cyanothioimidocarbonate (1c) with methylhydrazine [].

Q2: How was the structure of 3-methoxy-1-methyl-1H-1,2,4-triazol-5-amine confirmed?

A: The structure of 3-methoxy-1-methyl-1H-1,2,4-triazol-5-amine (4) was unequivocally confirmed through X-ray crystallographic analysis of its adduct with benzenesulfonyl isocyanate (7) []. This technique provided detailed information about the spatial arrangement of atoms within the molecule, confirming the assigned regiochemistry.

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